molecular formula C24H23Cl2NO3 B15151729 N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

Cat. No.: B15151729
M. Wt: 444.3 g/mol
InChI Key: OTLLXLCELBGVPO-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-hydroxy-4-methylphenol and 4-(2-phenylpropan-2-yl)phenol.

    Formation of Intermediate Compounds: These starting materials undergo various reactions, including halogenation, hydroxylation, and methylation, to form intermediate compounds.

    Final Coupling Reaction: The intermediate compounds are then coupled through an acylation reaction to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro groups or to convert the phenoxy group to a phenol.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: The compound might be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the phenoxy group.

    N-(2-hydroxy-4-methylphenyl)acetamide: Similar structure but lacks the chloro groups.

    2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide: Similar structure but lacks the dichloro-hydroxy-methylphenyl group.

Properties

Molecular Formula

C24H23Cl2NO3

Molecular Weight

444.3 g/mol

IUPAC Name

N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C24H23Cl2NO3/c1-15-19(25)13-20(23(29)22(15)26)27-21(28)14-30-18-11-9-17(10-12-18)24(2,3)16-7-5-4-6-8-16/h4-13,29H,14H2,1-3H3,(H,27,28)

InChI Key

OTLLXLCELBGVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)O)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)Cl

Origin of Product

United States

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